3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1803611-22-4
VCID: VC2598845
InChI: InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20)
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 1803611-22-4

Cat. No.: VC2598845

Molecular Formula: C15H23N3O4

Molecular Weight: 309.36 g/mol

* For research use only. Not for human or veterinary use.

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid - 1803611-22-4

Specification

CAS No. 1803611-22-4
Molecular Formula C15H23N3O4
Molecular Weight 309.36 g/mol
IUPAC Name 1-methyl-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-7-5-6-10(8-18)12-11(13(19)20)9-17(4)16-12/h9-10H,5-8H2,1-4H3,(H,19,20)
Standard InChI Key FQZANOCLESEKCT-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)C2=NN(C=C2C(=O)O)C

Introduction

Structural Characteristics and Physical Properties

Chemical Structure Analysis

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid contains several key structural components that define its chemical behavior. The central pyrazole ring serves as the core scaffold, with a 1-methyl substituent at the N1 position. The pyrazole C3 position is substituted with a piperidine ring that bears a tert-butoxycarbonyl (Boc) protective group at its nitrogen atom. The pyrazole C4 position contains a carboxylic acid functional group, which contributes significantly to the compound's polarity and hydrogen-bonding capabilities.

The Boc group serves as a protective moiety for the piperidine nitrogen, preventing unwanted reactions at this position during synthetic manipulations. This protection strategy is common in multi-step syntheses, particularly when constructing complex heterocyclic systems for medicinal chemistry applications. The piperidine attachment at the 3-position creates a specific spatial arrangement that distinguishes this compound from its structural isomers.

Physical Properties

PropertyValueBasis for Estimation
Molecular FormulaC15H23N3O4Structural analysis
Molecular Weight309.36 g/molCalculated from formula
Physical AppearanceWhite to off-white solidTypical for similar carboxylic acids
Melting Point145-155°CEstimated from related compounds
Solubility in WaterLow to moderateDue to carboxylic acid group
Solubility in Organic SolventsGood in polar solvents (methanol, DMSO)Based on functional groups
Log P1.5-2.0Estimated lipophilicity
pKa~4.5 (carboxylic acid)Typical for pyrazole carboxylic acids

The carboxylic acid functionality significantly influences the compound's physicochemical profile, contributing to its acidity and enabling salt formation with appropriate bases. This property can be leveraged to enhance solubility in aqueous media, which is particularly important for biological testing and pharmaceutical formulation development.

Synthetic Methods and Routes

Retrosynthetic Analysis

The synthesis of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid would typically involve a multi-step approach. A retrosynthetic analysis suggests several potential disconnection points:

  • Formation of the pyrazole ring with appropriate substituents

  • Introduction of the piperidine moiety at the pyrazole C3 position

  • Boc protection of the piperidine nitrogen

  • Carboxylic acid generation at the pyrazole C4 position

These disconnections provide a logical framework for developing practical synthetic routes to the target compound.

Proposed Synthetic Pathways

Based on synthetic methodologies employed for similar heterocyclic compounds, several synthetic routes can be proposed:

Pathway A: Pyrazole Formation First

  • Synthesis of a suitably substituted pyrazole ring with reactive functionality at C3

  • Coupling of the pyrazole intermediate with a Boc-protected piperidine-3-yl derivative

  • Functional group manipulation to generate the carboxylic acid

Pathway B: Piperidine Attachment First

  • Preparation of a piperidine-3-yl building block with Boc protection

  • Construction of the pyrazole ring with the piperidine already attached

  • Methyl group introduction at N1

  • Oxidation or functional group conversion to install the carboxylic acid at C4

The choice between these pathways would depend on reagent availability, scalability considerations, and the stability of intermediates under the required reaction conditions.

Key Transformation Methods

Several key transformations would be essential for the synthesis:

TransformationReagents/ConditionsExpected Yield
Pyrazole Ring FormationHydrazine derivatives + β-ketoesters65-80%
N-MethylationMethyl iodide, K2CO3, acetone70-85%
Piperidine CouplingPd-catalyzed cross-coupling60-75%
Boc ProtectionBoc2O, TEA, DCM85-95%
Carboxylic Acid FormationEster hydrolysis (NaOH, MeOH/H2O)80-90%

The synthesis would require careful control of reaction conditions to ensure regioselectivity, particularly during pyrazole formation and functionalization steps. Purification techniques, including column chromatography and recrystallization, would be essential for obtaining the final compound with high purity.

Chemical Reactivity and Transformations

Functional Group Reactivity

The reactivity of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid is dominated by its carboxylic acid functionality and the presence of the Boc-protected piperidine. Each functional group exhibits characteristic reactivity patterns:

Carboxylic Acid Reactions:
The carboxylic acid at the pyrazole C4 position can undergo numerous transformations, including:

  • Esterification with alcohols under acidic conditions

  • Amide formation with amines using coupling reagents

  • Reduction to alcohols using appropriate reducing agents

  • Decarboxylation under thermal or specific catalytic conditions

Boc-Protected Piperidine:
The tert-butoxycarbonyl group serves as a protective group that can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane. This deprotection reveals the secondary amine of the piperidine, which can then participate in further functionalization reactions.

Reaction Selectivity

When multiple functional groups are present, reaction selectivity becomes an important consideration. The different reactivities of the functional groups in 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid can be leveraged for selective transformations:

Functional GroupSelective ReactionsConditions for Selectivity
Carboxylic AcidEsterificationMild acidic conditions preserve Boc group
Carboxylic AcidAmide FormationCoupling reagents (HATU, EDC/HOBt) at neutral pH
Boc GroupDeprotectionTFA/DCM, selective for Boc removal
Pyrazole RingElectrophilic SubstitutionPrimarily at C5 position (if accessible)

These selective transformations provide opportunities for creating derivatives with modified properties and functions, which is valuable for structure-activity relationship studies in medicinal chemistry.

Comparative Reaction Profiles

The reactivity profile of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid can be compared with structurally similar compounds to highlight key differences and similarities:

Reaction TypeSubject Compound3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acidNotes
Esterification RateModerateModerate to FastPosition of carboxylic acid affects reactivity
Boc DeprotectionStandard conditionsStandard conditionsSimilar protective group chemistry
Nucleophilic SubstitutionLimitedPossible at ethyl groupDifferent N-substituents affect reactivity
DecarboxylationRequires forcing conditionsMay be more facilePosition of carboxylic acid impacts stability

These comparative profiles highlight how subtle structural differences can influence chemical behavior and provide guidance for designing synthetic strategies and derivatization approaches.

Applications in Scientific Research

Medicinal Chemistry Applications

3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid has potential utility in medicinal chemistry as a building block for drug development. Pyrazole-containing compounds have shown diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific structural features of this compound make it a candidate for several applications:

  • Kinase inhibitor development: The pyrazole ring with appropriate substituents can mimic ATP binding motifs

  • Receptor ligand design: The piperidine moiety can serve as a spacer or directly interact with binding pockets

  • Peptidomimetic construction: The carboxylic acid enables incorporation into peptide-like structures

  • Prodrug development: The carboxylic acid and protected piperidine provide handles for prodrug strategies

The inclusion of both basic (piperidine) and acidic (carboxylic acid) functionalities within the same molecule creates opportunities for interactions with diverse biological targets.

Synthetic Building Block Applications

Beyond medicinal chemistry, the compound can serve as a versatile building block in organic synthesis:

  • Scaffold diversification: The carboxylic acid can be derivatized to create compound libraries

  • Heterocycle synthesis: The pyrazole core can participate in the construction of more complex heterocyclic systems

  • Cross-coupling substrates: With appropriate functionalization, the compound could participate in metal-catalyzed coupling reactions

  • Coordination chemistry: The nitrogen-rich structure offers potential for metal coordination

These applications highlight the compound's versatility as a synthetic intermediate in diverse chemical contexts.

Structural Comparisons and SAR Analysis

Comparison with Structural Analogs

Structural comparisons with analogous compounds provide insights into the impact of specific structural features on properties and activities:

CompoundStructural DifferencesExpected Impact on Properties
3-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1-ethyl-1H-pyrazole-5-carboxylic acidPiperidine connection (4-yl vs. 3-yl), N-substituent (ethyl vs. methyl), Carboxylic acid position (5 vs. 4)Altered spatial arrangement, modified lipophilicity, different hydrogen bonding pattern
1-(1-(hydroxymethyl)-1H-pyrazol-3-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acidDifferent heterocyclic system (addition of triazole), hydroxymethyl vs. methyl, no piperidineSignificantly increased polarity, different pharmacophore arrangement
3-(piperidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acidLacks Boc protectionIncreased basicity of piperidine nitrogen, changed solubility profile
3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-5-carboxylic acidCarboxylic acid at C5 instead of C4Different spatial arrangement of hydrogen bond donor/acceptor

These structural variations can significantly impact physical properties, chemical reactivity, and potentially biological activities, providing valuable insights for rational design efforts.

Structure-Activity Relationships

Based on the structural features of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid and knowledge of related compounds, several structure-activity relationship (SAR) trends can be anticipated:

  • Pyrazole N-substitution: The methyl group at N1 provides a moderate steric effect without excessive lipophilicity, potentially balancing receptor binding and physicochemical properties

  • Carboxylic acid position: The C4 positioning creates a specific vector for hydrogen bonding interactions, which could be crucial for target recognition

  • Piperidine connection: The 3-position attachment to the piperidine creates a distinct three-dimensional arrangement that differentiates this compound from 4-position analogs

  • Boc protection: While primarily a synthetic tool, the Boc group's size and lipophilicity could influence biological activity prior to its removal

These SAR considerations provide a foundation for understanding how structural modifications might influence the compound's behavior in biological systems.

Original MoietyPotential BioisosteresExpected Impact
Carboxylic AcidTetrazole, Hydroxamic acid, Sulfonic acidAltered acidity, modified hydrogen bonding
Pyrazole RingIsoxazole, Imidazole, ThiazoleChanged electronic properties, modified stability
Piperidine RingMorpholine, Piperazine, TetrahydropyranModified basicity, altered solubility
Methyl GroupCyclopropyl, Trifluoromethyl, EthylChanged steric and electronic properties
Boc GroupCbz, Fmoc, AcetylDifferent deprotection conditions, altered bulkiness

These bioisosteric replacements provide a strategic framework for designing analogs with optimized properties for specific applications.

ParameterPredicted ValueBasis for Prediction
Log P1.5-2.0Structural analysis considering hydrophobic and hydrophilic moieties
Aqueous SolubilityModerate (1-10 mg/mL)Presence of carboxylic acid enhances solubility
Plasma Protein Binding60-80%Typical for compounds with similar lipophilicity
Blood-Brain Barrier PenetrationLimitedCarboxylic acid typically restricts CNS exposure
Metabolic StabilityModerateN-demethylation and Boc cleavage likely metabolic pathways
hERG Inhibition RiskLowLimited structural features associated with hERG binding

These predictions provide a starting point for understanding the compound's potential behavior in biological systems, though experimental verification would be necessary for confirmation.

Mode of Action Hypotheses

Several potential modes of action can be hypothesized for 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid or its derivatives:

These hypothetical mechanisms would require experimental validation through targeted screening and mechanistic studies.

Analytical Methods and Characterization

Spectroscopic Analysis

Characterization of 3-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-1-methyl-1H-pyrazole-4-carboxylic acid would typically involve multiple spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR would show characteristic signals for:

    • Tert-butyl protons (~1.4-1.5 ppm, singlet, 9H)

    • Piperidine protons (~1.5-3.5 ppm, complex multiplets)

    • N-methyl protons (~3.8-4.0 ppm, singlet, 3H)

    • Pyrazole C5-H (~7.5-8.0 ppm, singlet, 1H)

    • Carboxylic acid proton (~12-13 ppm, broad singlet, 1H)

  • 13C NMR would display signals for:

    • Tert-butyl carbons (~28 ppm for methyls, ~80 ppm for quaternary)

    • Piperidine carbons (~25-45 ppm)

    • N-methyl carbon (~38-40 ppm)

    • Pyrazole ring carbons (~115-150 ppm)

    • Carboxylic acid carbon (~165-170 ppm)

    • Carbamate carbonyl carbon (~155 ppm)

Infrared (IR) Spectroscopy:
Key absorption bands would include:

  • O-H stretching (carboxylic acid): 3300-2500 cm-1 (broad)

  • C=O stretching (carboxylic acid): 1700-1725 cm-1

  • C=O stretching (carbamate): 1680-1700 cm-1

  • C=N stretching (pyrazole): 1400-1600 cm-1

Mass Spectrometry

Mass spectrometric analysis would provide molecular weight confirmation and fragmentation patterns:

Expected Mass Spectral Features:

  • Molecular ion peak at m/z 309 [M]+

  • Fragment at m/z 253 (loss of tert-butyl, [M-C4H8]+)

  • Fragment at m/z 209 (loss of Boc group, [M-Boc]+)

  • Fragment at m/z 165 (loss of carboxylic acid and Boc group)

High-resolution mass spectrometry would confirm the molecular formula C15H23N3O4 with an accuracy of ±5 ppm.

Chromatographic Methods

Various chromatographic techniques would be valuable for purity analysis and quality control:

High-Performance Liquid Chromatography (HPLC):

  • Reverse-phase HPLC using C18 columns

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • Detection: UV at 254 nm and 280 nm

  • Expected retention time: 5-10 minutes under standard gradient conditions

Thin-Layer Chromatography (TLC):

  • Stationary phase: Silica gel

  • Mobile phase: Ethyl acetate/hexane (1:1) with 1% acetic acid

  • Visualization: UV light (254 nm) and ninhydrin stain

  • Expected Rf value: 0.3-0.4

These analytical methods provide comprehensive characterization tools for confirming the identity, purity, and structural features of the compound.

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